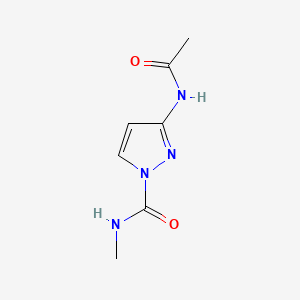
2,5-Dichloro-2,5-dimethylhexane-13C4
Descripción general
Descripción
2,5-Dichloro-2,5-dimethylhexane-13C4 is a chlorinated hydrocarbon compound with the molecular formula C8H16Cl2. It is a labeled compound, where the carbon atoms are isotopically enriched with carbon-13. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-2,5-dimethylhexane-13C4 typically involves the chlorination of 2,5-dimethylhexane. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions. The process involves the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-2,5-dimethylhexane-13C4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form 2,5-dimethylhexane.
Oxidation Reactions: Oxidation can lead to the formation of corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are typical oxidizing agents.
Major Products Formed
Substitution: Products include 2,5-dimethylhexane derivatives with various functional groups.
Reduction: The major product is 2,5-dimethylhexane.
Oxidation: Products include 2,5-dimethylhexanol and 2,5-dimethylhexanone.
Aplicaciones Científicas De Investigación
2,5-Dichloro-2,5-dimethylhexane-13C4 is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in isotopic labeling studies.
Biology: Employed in metabolic studies to trace carbon pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-2,5-dimethylhexane-13C4 involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The pathways involved include:
Metabolic Activation: Conversion to reactive intermediates by cytochrome P450 enzymes.
Interaction with Biomolecules: Binding to proteins, nucleic acids, and lipids, leading to potential biological effects.
Comparación Con Compuestos Similares
2,5-Dichloro-2,5-dimethylhexane-13C4 can be compared with other chlorinated hydrocarbons, such as:
- 1,2,3-Trichloro-2-methylpropane
- 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
- 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
Uniqueness
The isotopic labeling with carbon-13 makes this compound unique, providing distinct advantages in tracing studies and analytical applications. Its specific chlorination pattern also offers unique reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
2,5-dichloro-2,5-di((113C)methyl)(1,6-13C2)hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTAGCWQAIXJQM-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C([13CH3])(CCC([13CH3])([13CH3])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Cyclopenta[b]pyrrole-1(2H)-ethanol, hexahydro-2-(hydroxymethyl)-, [2R-(2-alpha-,3a-ba-,6a-ba-)]- (9C](/img/new.no-structure.jpg)

![4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide](/img/structure/B587646.png)
![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)


buta-1,3-diene](/img/structure/B587655.png)




